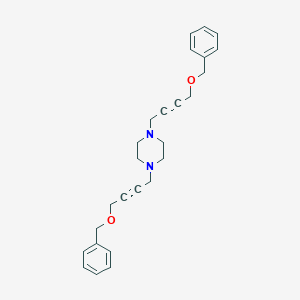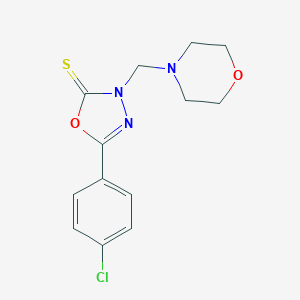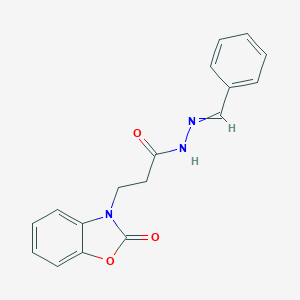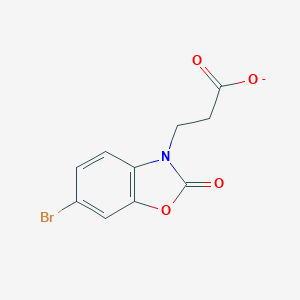![molecular formula C13H11N3S2 B287837 3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B287837.png)
3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine, commonly known as BTP, is a heterocyclic compound that has shown potential in scientific research applications. BTP is a member of the thiazolo[3,2-a]pyrimidine family of compounds, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and antifungal properties. In
Wirkmechanismus
The mechanism of action of BTP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. BTP has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival.
Biochemical and Physiological Effects
In addition to its antitumor and antiviral properties, BTP has been found to exhibit anti-inflammatory and antioxidant effects. BTP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTP in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of BTP is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
For research include the development of BTP derivatives with improved solubility and bioavailability, investigation of its immunomodulatory effects, and its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of BTP involves the condensation of 2-aminobenzothiazole with 2-cyano-3-methylthioacrylic acid followed by cyclization with triethylamine. The resulting product is a yellow crystalline solid with a melting point of 214-216°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
BTP has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that BTP can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BTP has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).
Eigenschaften
Produktname |
3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine |
|---|---|
Molekularformel |
C13H11N3S2 |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C13H11N3S2/c1-2-5-11-9(4-1)15-12(18-11)10-8-17-13-14-6-3-7-16(10)13/h1-2,4-5,8H,3,6-7H2 |
InChI-Schlüssel |
OEYRGBGUWXHCGM-UHFFFAOYSA-N |
SMILES |
C1CN=C2N(C1)C(=CS2)C3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
C1CN=C2N(C1)C(=CS2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)

![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)
![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)

![4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine](/img/structure/B287774.png)


